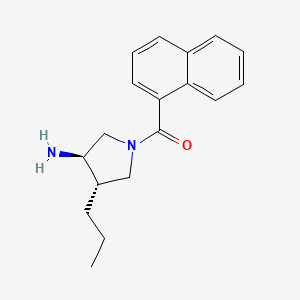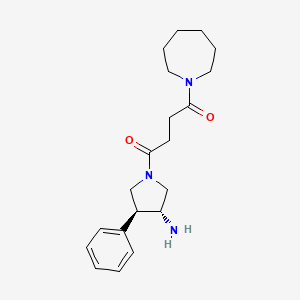![molecular formula C19H18N2O2S B5640341 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5640341.png)
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazole derivatives, including compounds similar to N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide, often involves cyclization reactions and the use of specific reagents to introduce functional groups. For example, Yakantham et al. (2019) and Ravinaik et al. (2021) have described the design and synthesis of thiazolyl and oxadiazolyl derivatives, showcasing methodologies that could be applicable to the synthesis of the compound (Yakantham, R. Sreenivasulu, & R. Raju, 2019); (Ravinaik, M. Rao, P. P. Rao, D. Ramachandran, & D. Reddy, 2021).
Molecular Structure Analysis
The molecular structure and properties of thiazole derivatives have been explored through various computational and spectroscopic methods. Viji et al. (2020) utilized DFT calculations and molecular docking to analyze the structure of a related compound, providing insights into the molecular parameters such as bond lengths, angles, and intramolecular charge transfers that are relevant for understanding N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide (Viji, Balachandran, Babiyana, Narayana, & Vinutha V. Saliyan, 2020).
Chemical Reactions and Properties
Research on similar thiazole compounds has shown a range of chemical reactivity and interactions, including hydrogen bonding and π-π stacking, which contribute to their chemical stability and potential biological activities. Studies by Rahmani et al. (2017) and Kumara et al. (2018) on thiazolidin-4-one and pyrazole derivatives, respectively, highlight these interactions and could provide a framework for understanding the reactions and properties of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide (Rahmani, Djafri, Chouaih, Djafri, Hamzaoui, Rizzi, & Altomare, 2017); (Kumara, Kumar, Kumar, & Lokanath, 2018).
Physical Properties Analysis
The physical properties of thiazole compounds, such as solubility, melting point, and thermal stability, are influenced by their molecular structure and intermolecular interactions. The synthesis and characterization of closely related compounds provide valuable data on these properties, which are crucial for the practical application and handling of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide.
Chemical Properties Analysis
The chemical behavior of thiazole derivatives, including their reactivity towards different reagents, stability under various conditions, and potential for forming derivatives, is a key area of research. The studies by Sápi et al. (1997) and Chandrakantha et al. (2014) on β-lactams and thiadiazole derivatives offer insights into the chemical properties that could be relevant for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide, highlighting the compound's versatility and potential for further functionalization (Sápi, Fetter, Lempert, Kajtár‐Peredy, & Czira, 1997); (Chandrakantha, Isloor, Shetty, Fun, & Hegde, 2014).
Direcciones Futuras
Thiazole derivatives have shown potential in various therapeutic applications, including as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, “N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide” and similar compounds could be subjects of future research in drug discovery and development .
Propiedades
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-23-16-10-8-15(9-11-16)17-13-24-19(20-17)21-18(22)12-7-14-5-3-2-4-6-14/h2-6,8-11,13H,7,12H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPKQAGKXSTTKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[4'-(difluoromethoxy)biphenyl-3-yl]methyl}morpholine](/img/structure/B5640279.png)
![ethyl 1-[(5-bromo-2-thienyl)methyl]-4-piperidinecarboxylate](/img/structure/B5640280.png)
![2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5640286.png)




![N-{rel-(3R,4S)-4-cyclopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-2-methyl-1,3-thiazole-4-carboxamide hydrochloride](/img/structure/B5640302.png)

![8-[(2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidin-6-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5640311.png)
